5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This compound has shown acceptable activity with an IC 50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound this compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, it has been shown to inhibit the proliferation of the Km-12 cell line .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent for cancers associated with TRK overexpression and continuous activation .
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting TRKs, it affects cell signaling pathways that are crucial for cell proliferation and differentiation . For instance, the compound has demonstrated the ability to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy . The compound’s impact on cell signaling pathways also suggests its role in modulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the kinase domain of TRKs. By occupying the ATP-binding pocket of the kinase domain, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress TRKs . Additionally, the compound’s selectivity for certain TRK subtypes and cell lines further underscores its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is crucial for its sustained activity in biological systems Studies have shown that the compound maintains its inhibitory activity over extended periods, but its stability and potential degradation products in in vitro and in vivo settings need to be thoroughly examined to understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Studies in animal models are essential to establish the compound’s safety profile and therapeutic window.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may be metabolized by these enzymes, affecting its bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform, dichloromethane, and ethanol facilitates its cellular uptake and distribution . Its poor solubility in water may limit its bioavailability and necessitate the use of suitable delivery systems to enhance its therapeutic potential
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJIFJQOTNHZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.